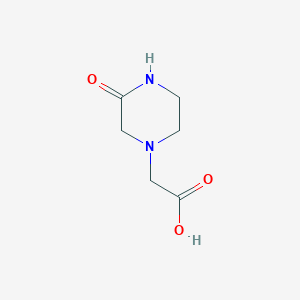

(3-Oxo-1-piperazinyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxopiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5-3-8(2-1-7-5)4-6(10)11/h1-4H2,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDVFMDIVCWGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405856 | |

| Record name | (3-oxopiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25629-32-7 | |

| Record name | (3-oxopiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Oxo-1-piperazinyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Oxo-1-piperazinyl)acetic acid: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

(3-Oxo-1-piperazinyl)acetic acid is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key scaffold in the development of novel therapeutic agents. Its unique structural features, combining a rigid piperazinone core with a versatile carboxylic acid handle, make it an attractive starting point for library synthesis and lead optimization. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this compound, designed for researchers, chemists, and drug development professionals. We delve into the causal logic behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Importance of the Piperazinone Scaffold

The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[1] The modification to a piperazin-2-one structure introduces a lactam functionality, which imparts distinct conformational rigidity and polarity compared to its parent heterocycle. The addition of an acetic acid moiety at the N1 position provides a crucial synthetic handle for further elaboration, enabling amide bond formation, esterification, or other conjugations to build molecular complexity and modulate pharmacokinetic properties.

This guide outlines a robust and reproducible two-step synthesis beginning with the N-alkylation of piperazin-2-one, followed by ester hydrolysis. We then present a multi-technique analytical workflow to ensure the unequivocal confirmation of the product's identity, purity, and structural integrity.

Synthesis of this compound

The chosen synthetic strategy is predicated on efficiency, scalability, and the use of readily available starting materials. The pathway proceeds through an ethyl ester intermediate, which facilitates purification via silica gel chromatography before the final hydrolysis yields the target carboxylic acid.

Synthetic Pathway Overview

The synthesis is a two-step process:

-

Step 1: N-Alkylation. Nucleophilic substitution reaction between piperazin-2-one and ethyl chloroacetate to form ethyl (3-oxo-1-piperazinyl)acetate.

-

Step 2: Saponification. Base-catalyzed hydrolysis of the ethyl ester to yield the final product, this compound.

Mechanistic Considerations and Rationale

Step 1: N-Alkylation The secondary amine of the piperazin-2-one ring acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl chloroacetate in a classic SN2 reaction.

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the product's ammonium salt that forms, driving the reaction to completion, but mild enough to prevent significant hydrolysis of the ester.

-

Catalyst: Sodium iodide (NaI) is used as a catalyst. Through the Finkelstein reaction, it transiently converts the alkyl chloride to the more reactive alkyl iodide, accelerating the rate of SN2 substitution.[1]

-

Solvent: Acetonitrile (ACN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the reaction.

Step 2: Saponification (Ester Hydrolysis) This is a standard base-catalyzed hydrolysis. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final protonation step during acidic workup yields the carboxylic acid.

-

Choice of Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used. LiOH is often preferred for its high reactivity and solubility in mixed aqueous-organic solvent systems.[2]

-

Solvent System: A mixture of tetrahydrofuran (THF) and water is employed to ensure the solubility of both the relatively nonpolar ester intermediate and the ionic hydroxide base.

-

Acidic Workup: After the reaction, the mixture is acidified (e.g., with 1M HCl) to neutralize excess base and protonate the carboxylate salt, causing the final carboxylic acid product to precipitate or be extracted.

Detailed Experimental Protocol: Synthesis

Step 1: Ethyl (3-oxo-1-piperazinyl)acetate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazin-2-one (1.0 eq), potassium carbonate (2.5 eq), and sodium iodide (0.1 eq).

-

Add anhydrous acetonitrile (ACN) to form a slurry (approx. 10 mL per gram of piperazin-2-one).

-

Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of ACN.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield ethyl (3-oxo-1-piperazinyl)acetate as a clear oil or low-melting solid.[3]

Step 2: this compound

-

Dissolve the purified ethyl (3-oxo-1-piperazinyl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring for the disappearance of the starting ester by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding 1M HCl (aq).

-

A white precipitate of the product should form. If not, extract the aqueous layer multiple times with ethyl acetate.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the structure and assess the purity of the synthesized this compound.

References

Physical and chemical properties of (3-Oxo-1-piperazinyl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (3-Oxo-1-piperazinyl)acetic acid

Introduction

This compound is a heterocyclic organic compound featuring a piperazinone core functionalized with an acetic acid moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] This specific derivative combines the structural features of a lactam (a cyclic amide), a secondary amine, and a carboxylic acid, making it a valuable and versatile building block for the synthesis of more complex molecules in drug discovery and materials science.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its structural identification, physicochemical parameters, spectroscopic profile, and key aspects of its chemical reactivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for its analytical characterization, grounding theoretical data in practical application.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. This compound is systematically named 2-(3-oxopiperazin-1-yl)acetic acid. Its structure is characterized by a six-membered diazacyclohexane ring with a ketone at position 3 and an acetic acid group attached to the nitrogen at position 1.

Figure 1: Chemical Structure of this compound.

The key identification parameters for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-oxopiperazin-1-yl)acetic acid | [3] |

| CAS Number | 25629-32-7 | [4] |

| Molecular Formula | C₆H₁₀N₂O₃ | [3][4] |

| Molecular Weight | 158.16 g/mol | [4] |

| Canonical SMILES | C1CN(CC(=O)N1)CC(=O)O | [3] |

| InChI | InChI=1S/C6H10N2O3/c9-5-3-8(2-1-7-5)4-6(10)11/h1-4H2,(H,7,9)(H,10,11) | [3] |

| InChIKey | FDDVFMDIVCWGKS-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups, along with hydrogen bond donors and acceptors, suggests that this compound is a polar molecule.

| Property | Predicted Value | Notes and Experimental Context | Source |

| Physical Form | Solid | As is common for small, polar organic molecules with potential for zwitterionic character and strong intermolecular hydrogen bonding. | [4] |

| Boiling Point | 434.4 ± 40.0 °C | This high predicted boiling point reflects the compound's polarity and capacity for extensive hydrogen bonding. Experimental determination would likely require high vacuum to prevent decomposition. | [4] |

| Density | 1.293 ± 0.06 g/cm³ | A density greater than water is typical for highly functionalized, compact organic molecules. | [4] |

| pKa | 2.28 ± 0.10 | This predicted value likely corresponds to the carboxylic acid proton. The secondary amine's conjugate acid pKa is expected to be in the range of 5-7, lower than the parent piperazine (~9.7) due to the electron-withdrawing effect of the adjacent lactam and N-acetic acid groups.[4][5][6] | |

| Solubility | High in Water | The compound's polarity and multiple hydrogen bonding sites suggest high solubility in water and other polar protic solvents like methanol and ethanol. Solubility is expected to be pH-dependent. It is poorly soluble in nonpolar solvents like diethyl ether.[6] | |

| XlogP | -3.3 | This highly negative predicted value indicates a strong preference for polar/aqueous phases over nonpolar/lipid phases, which is consistent with the molecule's structure. | [3] |

Spectroscopic Profile and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three different methylene (CH₂) groups and the two exchangeable amine/amide (NH) protons. In D₂O, the NH signals would disappear. The methylene protons adjacent to the nitrogen atoms will likely appear as complex multiplets due to coupling. The singlet for the acetic acid CH₂ protons would be expected around 3.2-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals: two carbonyl carbons (one for the amide lactam and one for the carboxylic acid, ~170-180 ppm), and four sp³ hybridized carbons corresponding to the three methylene groups on the ring and the one on the acetic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In positive ion mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 159.0764.[3] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 157.0619.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected from 3300 to 2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine and amide.

-

C=O Stretch: Two strong absorption bands are anticipated: one for the carboxylic acid carbonyl around 1700-1730 cm⁻¹ and one for the amide (lactam) carbonyl around 1650-1680 cm⁻¹.

-

C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ region corresponding to the C-N stretching vibrations.

Experimental Protocols for Characterization

To ensure scientific integrity, theoretical predictions must be confirmed with empirical data. The following protocols are self-validating systems for the characterization of this compound.

Protocol 1: Purity and Identity Confirmation by LC-MS

This method provides a robust workflow for verifying the molecular weight and assessing the purity of the compound. The choice of a C18 column is standard for reverse-phase chromatography, while the formic acid in the mobile phase aids in protonation for better peak shape and ESI+ sensitivity.

Figure 2: LC-MS workflow for purity and identity confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 95:5 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV detector at 210 nm.

-

-

MS Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 100 – 500.

-

Capillary Voltage: 3.5 kV.

-

-

Data Analysis: Integrate the peak area from the UV chromatogram to determine purity. Confirm the mass of the primary peak in the mass spectrum corresponds to the expected [M+H]⁺ ion (159.07).

Protocol 2: pKa Determination via Potentiometric Titration

This classic method provides highly accurate pKa values by directly measuring the pH change as the compound's ionizable groups are neutralized. Given the two expected pKa values (one acidic, one basic), a two-stage titration or separate titrations may be necessary for clear resolution.

Methodology:

-

Solution Preparation: Prepare a 0.01 M solution of this compound in deionized water. Prepare standardized 0.1 M solutions of HCl and NaOH.

-

Titration for Basic pKa:

-

Pipette 20 mL of the compound solution into a beaker.

-

Immerse a calibrated pH electrode and a magnetic stir bar.

-

Titrate with the 0.1 M HCl solution, adding titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Titration for Acidic pKa:

-

Repeat the process from step 2, but titrate with the 0.1 M NaOH solution.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added for each titration.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (or by using the first derivative plot, d(pH)/dV).

-

The pKa value is equal to the pH at the half-equivalence point. The pKa of the carboxylic acid will be determined from the NaOH titration, and the pKa of the secondary amine's conjugate acid will be determined from the HCl titration.[5]

-

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups. This trifunctional nature makes it a highly versatile synthetic intermediate.

-

Carboxylic Acid: This group can undergo standard reactions such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide Coupling: Activation (e.g., with oxalyl chloride or coupling reagents like HATU/EDC) followed by reaction with a primary or secondary amine to form a new amide bond.[7]

-

-

Secondary Amine (N4): The nitrogen at position 4 is nucleophilic and can participate in:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acid chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).[8]

-

-

Lactam (Amide): The cyclic amide is the most stable functional group in the molecule. It can be hydrolyzed to the corresponding amino acid, but this typically requires harsh conditions (strong acid or base and heat).

Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. Due to its polar and potentially hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity with a rich array of functional groups that dictate its distinct physicochemical properties. Its high polarity, water solubility, and multiple reactive sites make it an attractive scaffold for chemical synthesis, particularly in the development of novel pharmaceutical agents. The analytical protocols detailed herein provide a robust framework for its characterization, ensuring data integrity and reproducibility in research settings. A thorough understanding of its properties, from its spectroscopic signature to its predictable reactivity, is paramount for any scientist looking to leverage this versatile compound in their work.

References

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 25629-32-7 [amp.chemicalbook.com]

- 5. uregina.ca [uregina.ca]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Oxo-1-piperazinyl)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-Oxo-1-piperazinyl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, molecular structure, synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers working with this and related molecular scaffolds.

Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name 2-(3-oxopiperazin-1-yl)acetic acid, is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a carbonyl group at the 3-position and an acetic acid moiety at the 1-position defines its unique chemical architecture.

While various CAS numbers exist for related and isomeric structures, the specific CAS number for the parent compound can be elusive. For the closely related racemic isomer, (3-oxo-2-piperazinyl)acetic acid, the CAS number is 405214-33-7[1]. The PubChem Compound ID (CID) for 2-(3-oxopiperazin-1-yl)acetic acid is 4715305[2]. Researchers should exercise diligence in confirming the identity of their specific material with the appropriate analytical data.

Molecular Formula: C₆H₁₀N₂O₃[2]

Molecular Weight: 158.16 g/mol

Molecular Structure:

References

The Emerging Therapeutic Potential of (3-Oxo-1-piperazinyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug discovery. Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility, and its basic nature, have rendered it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of a vast array of clinically successful drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4] This guide will delve into a specific, yet highly promising, subclass of these compounds: the (3-Oxo-1-piperazinyl)acetic acid derivatives. The introduction of a carbonyl group at the 3-position to form a piperazinone ring, coupled with an acetic acid moiety at the 1-position, offers a unique combination of structural features that can be exploited for the rational design of novel therapeutic agents.

Anticipated Biological Activities and Therapeutic Applications

While comprehensive biological data on this compound derivatives are still emerging, the extensive research on related piperazine and piperazinone analogues allows for well-founded postulations regarding their potential therapeutic applications. The primary areas of interest for these derivatives are in oncology and infectious diseases.

Anticancer Potential: Targeting Proliferation and Survival Pathways

Numerous studies have highlighted the potent anticancer activity of piperazine-containing compounds.[5][6][7] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cell cycle progression and signaling, induction of apoptosis, and disruption of microtubule dynamics. The presence of the piperazinone ring and the acetic acid side chain in the this compound scaffold provides multiple points for chemical modification, allowing for the fine-tuning of activity against specific cancer-related targets. It is hypothesized that these derivatives could be developed as inhibitors of key signaling pathways implicated in tumorigenesis, such as the PI3K/AKT/mTOR pathway.[8]

Antimicrobial and Antifungal Activity: A New Generation of Anti-infective Agents

The global health threat of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. Piperazine derivatives have a long-standing history of use as antimicrobial and anthelmintic drugs.[9][10][11] The incorporation of the this compound core could lead to the discovery of compounds with improved potency and a broader spectrum of activity against clinically relevant pathogens. The structural features of these derivatives may allow them to interfere with essential microbial processes, such as cell wall synthesis, DNA replication, or protein synthesis.

Synthetic Strategies: A Gateway to Chemical Diversity

The synthesis of this compound derivatives can be approached through several established synthetic routes. A common strategy involves the initial construction of the piperazinone ring, followed by the introduction of the acetic acid moiety and further diversification.

General Synthetic Workflow

Caption: A generalized synthetic workflow for the preparation of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Model Derivative

Objective: To synthesize N-benzyl-2-(3-oxo-4-phenylpiperazin-1-yl)acetamide.

Materials:

-

1-Phenylpiperazin-2-one

-

Ethyl bromoacetate

-

Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide

-

Tetrahydrofuran (THF)/Water

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of ethyl 2-(3-oxo-4-phenylpiperazin-1-yl)acetate

-

To a solution of 1-phenylpiperazin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at 60 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of 2-(3-oxo-4-phenylpiperazin-1-yl)acetic acid

-

Dissolve the ester from Step 1 in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Synthesis of N-benzyl-2-(3-oxo-4-phenylpiperazin-1-yl)acetamide

-

To a solution of the carboxylic acid from Step 2 (1.0 eq) in DCM, add EDC (1.5 eq) and HOBt (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzylamine (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Evaluation of Biological Activity: Key Assays and Methodologies

To ascertain the therapeutic potential of novel this compound derivatives, a series of well-established in vitro and in vivo assays should be employed.

Anticancer Activity Evaluation

A primary assessment of anticancer activity is typically performed using a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Screening

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized derivatives can be determined using standard methods such as the broth microdilution assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the biological activity of a library of this compound derivatives allows for the elucidation of structure-activity relationships (SAR). This information is crucial for the rational design of more potent and selective compounds.

| Compound ID | R1 Substituent | R2 Substituent | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) |

| Lead-1 | H | H | >100 | >128 |

| Derivative-1a | 4-Chlorophenyl | H | 15.2 | 64 |

| Derivative-1b | 4-Methoxyphenyl | H | 25.8 | 128 |

| Derivative-2a | H | Benzyl | 8.5 | 32 |

| Derivative-2b | H | 4-Fluorobenzyl | 5.1 | 16 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the exploration of a broad chemical space to optimize biological activity. Future research should focus on the synthesis and screening of diverse libraries of these derivatives to identify lead compounds with potent and selective activity. Further mechanistic studies will be essential to elucidate their modes of action and to guide the development of the next generation of piperazine-based drugs.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Oxo-1-piperazinyl)acetic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for engaging biological targets.[1][2] Among its many derivatives, the (3-Oxo-1-piperazinyl)acetic acid moiety has emerged as a particularly valuable building block. The incorporation of a lactam function within the piperazine ring introduces conformational rigidity and a hydrogen bond donor/acceptor site, while the acetic acid side chain provides a convenient handle for further molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, key applications, and structure-activity relationships of this compound, offering field-proven insights for its effective deployment in drug discovery programs.

Introduction: The Strategic Value of the 3-Oxopiperazine Core

The piperazine heterocycle is a recurring motif in a multitude of FDA-approved drugs, celebrated for its capacity to enhance aqueous solubility, oral bioavailability, and overall ADME (absorption, distribution, metabolism, and excretion) characteristics.[2][3] The introduction of a carbonyl group at the 3-position to form a piperazinone, coupled with an acetic acid substituent at the 1-position, creates the this compound scaffold. This structural modification offers several strategic advantages in drug design:

-

Structural Rigidity and Conformational Control: The planar amide bond of the lactam reduces the conformational flexibility of the piperazine ring, which can lead to higher binding affinity and selectivity for a specific biological target.

-

Enhanced Polarity and Solubility: The presence of the lactam and carboxylic acid moieties increases the polarity of the molecule, often improving aqueous solubility and facilitating formulation.[2]

-

Hydrogen Bonding Capabilities: The lactam NH group provides an additional hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor, offering more opportunities for specific interactions with protein targets.

-

Metabolic Stability: The lactam ring can be more resistant to metabolic degradation compared to a simple piperazine, potentially leading to an improved pharmacokinetic profile.

-

Versatile Synthetic Handle: The carboxylic acid provides a readily functionalizable point for amide bond formation, allowing for the straightforward attachment of various pharmacophoric groups and exploration of structure-activity relationships (SAR).

The following diagram illustrates the core structure of this compound and highlights its key features.

Caption: Core structure of this compound with key functional groups highlighted.

Synthesis of the this compound Building Block

A robust and scalable synthesis of the this compound core is essential for its widespread application in medicinal chemistry. A common and efficient strategy involves the cyclization of an N-substituted ethylenediamine derivative with an appropriate C2 synthon, followed by hydrolysis of an ester protecting group.

Proposed Synthetic Pathway

The following multi-step synthesis provides a reliable route to the target building block, starting from commercially available materials.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)acetate

This initial step involves the mono-N-alkylation of ethylenediamine with ethyl chloroacetate. While this reaction can produce a mixture of products, careful control of stoichiometry and reaction conditions can favor the desired mono-alkylated product. A more controlled approach is the reaction of piperazine with ethyl chloroacetate.

-

Procedure: To a solution of piperazine (2.0 eq) in a suitable solvent such as acetonitrile or ethanol, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature, and a solution of ethyl chloroacetate (1.0 eq) in the same solvent is added dropwise. The reaction is then heated to reflux and monitored by TLC or LC-MS. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield ethyl 2-(piperazin-1-yl)acetate.

Step 2: Synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate

The formation of the lactam ring is achieved by reacting the secondary amine of ethyl 2-(piperazin-1-yl)acetate with a suitable C2 electrophile, such as ethyl bromoacetate, followed by an intramolecular cyclization.

-

Procedure: Ethyl 2-(piperazin-1-yl)acetate (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) are dissolved in a polar aprotic solvent like DMF. The solution is cooled to 0 °C, and ethyl bromoacetate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The intramolecular cyclization to form the piperazinone ring may occur spontaneously or require gentle heating. The reaction mixture is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford ethyl 2-(2-oxopiperazin-1-yl)acetate.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Procedure: Ethyl 2-(2-oxopiperazin-1-yl)acetate is dissolved in a mixture of methanol and water. An aqueous solution of lithium hydroxide or sodium hydroxide (1.5 - 2.0 eq) is added, and the reaction is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.[4][5] The reaction mixture is then acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). The aqueous layer is then extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a solid.

Applications in Medicinal Chemistry: A Case Study Approach

The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. While a specific blockbuster drug featuring the this compound core is not yet prominent, its structural elements are present in various clinical candidates and approved drugs, highlighting its potential. For instance, the related piperazinone moiety is a key feature in several compounds with diverse therapeutic applications.

Case Study: Radafaxine - A Structurally Related Antidepressant

Radafaxine, a norepinephrine-dopamine reuptake inhibitor, contains a (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol core.[6][7] While not a piperazinone, the morpholin-2-ol is a close structural relative, and the synthetic strategies and SAR insights are highly relevant. The development of Radafaxine demonstrates the utility of six-membered nitrogen-containing heterocycles with a polar, oxygen-containing functional group in achieving potent and selective CNS activity.[8][9] The synthesis of Radafaxine often proceeds through a chiral lactone intermediate, (3S)-3,5,5-trimethylmorpholin-2-one, underscoring the importance of lactam-containing heterocycles as key intermediates in the synthesis of complex drug molecules.[6]

The exploration of the this compound scaffold in the context of CNS disorders, such as depression and anxiety, is a promising area of research, given the prevalence of the piperazine moiety in many CNS-active drugs.[10][11][12][13][14]

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides multiple points for chemical modification to explore SAR and optimize biological activity.

Caption: Key points for SAR exploration on the this compound scaffold.

-

R1 (Amide Linkage): The carboxylic acid is the most common point of modification. Coupling with a diverse range of amines allows for the introduction of various pharmacophores to probe interactions with the target protein. The nature of the R1 group (e.g., aromatic, aliphatic, heterocyclic) will significantly impact potency, selectivity, and physicochemical properties.

-

R2 (N-alkylation/arylation): The secondary amine of the lactam can be substituted to introduce another element of diversity. N-alkylation or N-arylation can modulate the compound's lipophilicity, basicity, and steric profile, which can influence target engagement and pharmacokinetic properties.

-

R3 (Substitution on the piperazinone ring): Introduction of substituents on the carbon atoms of the piperazinone ring can provide finer control over the molecule's three-dimensional shape and vectoral projection of other functional groups. This can be a more synthetically challenging modification but can lead to significant improvements in activity and selectivity.

Quantitative SAR Data Summary (Hypothetical)

| Compound | R1 Group | R2 Group | Target IC50 (nM) | cLogP |

| 1a | 4-Fluorophenyl | H | 50 | 2.1 |

| 1b | 4-Chlorophenyl | H | 25 | 2.5 |

| 1c | 4-Methoxyphenyl | H | 150 | 1.8 |

| 2a | 4-Chlorophenyl | Methyl | 75 | 2.8 |

| 2b | 4-Chlorophenyl | Ethyl | 120 | 3.1 |

This table presents hypothetical data to illustrate potential SAR trends.

Impact on Pharmacokinetic Properties

The physicochemical properties of the this compound moiety generally contribute favorably to a drug candidate's ADME profile.

-

Absorption: The balance of lipophilicity and polarity can be fine-tuned through modifications at R1 and R2 to achieve good oral absorption. The piperazine core itself is known to often lead to good oral bioavailability.[2]

-

Distribution: The polarity imparted by the lactam and carboxylic acid can limit excessive distribution into tissues, potentially reducing off-target effects. However, this can also limit brain penetration, which may be desirable or undesirable depending on the therapeutic target.

-

Metabolism: The lactam ring is generally more metabolically stable than a simple piperazine. However, the molecule can still be subject to metabolism at other positions, such as oxidation of the piperazinone ring or cleavage of the amide bond.

-

Excretion: The presence of the carboxylic acid provides a handle for renal clearance, either directly or after conjugation (e.g., glucuronidation).

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained piperazinone core and a readily functionalizable acetic acid side chain provides an excellent platform for the design and synthesis of novel therapeutic agents. The favorable physicochemical properties it imparts often lead to improved pharmacokinetic profiles. As drug discovery continues to demand molecules with greater specificity and improved drug-like properties, the strategic application of privileged scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines. Further exploration of this scaffold against a wider range of biological targets is warranted and holds significant promise for future therapeutic breakthroughs.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 5. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Radafaxine - Wikipedia [en.wikipedia.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Radafaxine | C13H18ClNO2 | CID 9795056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mind.org.uk [mind.org.uk]

- 11. List of antidepressants - Wikipedia [en.wikipedia.org]

- 12. Antidepressants: Selecting one that's right for you - Mayo Clinic [mayoclinic.org]

- 13. ottawadepressionalgorithm.ca [ottawadepressionalgorithm.ca]

- 14. drugs.com [drugs.com]

A Technical Guide to the Spectroscopic Characterization of (3-Oxo-1-piperazinyl)acetic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Oxo-1-piperazinyl)acetic acid (C₆H₁₀N₂O₃, PubChem CID: 4715305) is a heterocyclic compound incorporating a piperazinone core, a structure of interest in medicinal chemistry due to its prevalence in various biologically active molecules.[1] Robust analytical characterization is fundamental to ensuring the identity, purity, and stability of such compounds in any research or development pipeline. This guide provides an in-depth, technical framework for the spectroscopic elucidation of this compound. In the absence of publicly available experimental spectra, this document leverages theoretical principles, predictive methodologies, and comparative data from analogous structures to present a comprehensive analytical workflow. It is designed to serve as a practical reference for researchers encountering novel compounds or those for which standard reference data is unavailable.

Introduction: The Imperative for Spectroscopic Verification

The molecular structure of this compound presents several key features for spectroscopic analysis: a cyclic amide (lactam), a secondary amine, a carboxylic acid, and four distinct methylene (-CH₂-) groups. Each of these functional groups imparts a characteristic signature in various spectroscopic domains. A multi-technique approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is therefore essential for unambiguous structural confirmation.

This guide is structured to provide not just the expected data, but the underlying scientific rationale for the experimental choices and data interpretation. By understanding the "why" behind the spectra, scientists can develop a more intuitive and powerful approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are indispensable.

Causality in Experimental Design

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can solubilize the polar, zwitterionic-capable molecule and possesses exchangeable protons (from the carboxylic acid and secondary amine) that can be observed. Deuterated water (D₂O) could also be used, but would result in the exchange and disappearance of the N-H and O-H proton signals. A standard 500 or 600 MHz spectrometer is recommended for achieving excellent signal dispersion, which is crucial for resolving the non-equivalent methylene protons of the piperazine ring.[1]

Standard Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

-

Instrumentation : Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

A distortionless enhancement by polarization transfer (DEPT-135) experiment should be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The structure of this compound suggests a complex ¹H NMR spectrum due to the non-equivalence of the methylene protons on the piperazine ring. The following table outlines the predicted chemical shifts (δ) and multiplicities.

| Label | Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| a | -COOH | ~10-12 | Broad Singlet | 1H | Chemical shift is highly dependent on concentration and residual water. Exchangeable with D₂O. |

| b | NH | ~7.5-8.5 | Broad Singlet | 1H | Amide proton, often broad. Exchangeable with D₂O. |

| c | N-CH₂ -COOH | ~3.2 | Singlet | 2H | Methylene protons adjacent to the nitrogen and the carboxyl group. Expected to be a sharp singlet. |

| d | -C(=O)-CH₂ -N | ~3.9 | Singlet | 2H | Methylene protons adjacent to the amide carbonyl. May show some broadening. |

| e | N-CH₂ -CH₂-NH | ~2.8 | Triplet | 2H | Methylene protons adjacent to the tertiary nitrogen. Coupled to protons 'f'. |

| f | NH-CH₂ -CH₂-N | ~3.3 | Triplet | 2H | Methylene protons adjacent to the secondary amine. Coupled to protons 'e'. |

Note: The piperazine ring protons (e, f) are presented as simple triplets for clarity. In reality, they may exhibit more complex splitting patterns due to the ring conformation.[2]

Predicted ¹³C NMR Spectral Data

The molecule has six unique carbon atoms, all of which should be observable in the ¹³C NMR spectrum.

| Label | Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Notes |

| 1 | -C OOH | ~171 | Absent | Carboxylic acid carbonyl carbon. |

| 2 | -C =O (Amide) | ~167 | Absent | Amide carbonyl carbon. |

| 3 | N-C H₂-COOH | ~59 | Negative (CH₂) | Methylene carbon of the acetic acid side chain. |

| 4 | -C(=O)-C H₂-N | ~52 | Negative (CH₂) | Methylene carbon adjacent to the amide carbonyl. |

| 5 | N-C H₂-CH₂-NH | ~47 | Negative (CH₂) | Methylene carbon adjacent to the tertiary nitrogen. |

| 6 | NH-C H₂-CH₂-N | ~43 | Negative (CH₂) | Methylene carbon adjacent to the secondary amine nitrogen. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. The fundamental requirement for a vibrational mode to be IR active is that it must result in a change in the molecule's dipole moment.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrumentation : Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis : Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition : Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amine & Amide | Medium |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| ~2950, ~2850 | C-H Stretch | Aliphatic CH₂ | Medium-Weak |

| ~1720 | C=O Stretch | Carboxylic Acid | Strong |

| ~1650 | C=O Stretch (Amide I) | Cyclic Amide (Lactam) | Strong |

| ~1550 | N-H Bend | Secondary Amine & Amide | Medium |

| ~1250 | C-O Stretch | Carboxylic Acid | Medium |

| ~1150 | C-N Stretch | Amine/Amide | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray ionization (ESI) is an ideal soft ionization technique for this polar molecule, minimizing fragmentation and favoring the formation of protonated or deprotonated molecular ions.

Protocol: High-Resolution MS (HRMS) via ESI

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrumentation : Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Positive Ion Mode : Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

-

Negative Ion Mode : Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS) : To gain structural information, select the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for High-Resolution Mass Spectrometry analysis.

Predicted Mass Spectral Data

The exact mass of this compound (C₆H₁₀N₂O₃) is 158.06914 Da. The predicted data below is based on PubChem's calculations.

| Ion Species | Calculated m/z | Mode |

| [M+H]⁺ | 159.07642 | Positive |

| [M+Na]⁺ | 181.05836 | Positive |

| [M-H]⁻ | 157.06186 | Negative |

Plausible Fragmentation Pattern ([M+H]⁺): A primary fragmentation pathway would involve the loss of the carboxylic acid group elements.

-

Loss of H₂O (18 Da): m/z 159.076 -> m/z 141.066

-

Loss of CO₂ (44 Da) after rearrangement: A common fragmentation for carboxylic acids.

-

Cleavage of the acetic acid side chain: Loss of CH₂COOH (59 Da) leading to a fragment corresponding to the protonated piperazinone ring at m/z 100.

Conclusion: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. The molecular formula derived from HRMS must be consistent with the number and types of carbons observed in the ¹³C NMR. The functional groups identified by their characteristic stretches in the IR spectrum must correspond to the chemical environments detailed by the ¹H and ¹³C NMR data. The fragments observed in the MS/MS spectrum must be explainable by the cleavage of the structure proposed by NMR. By integrating the data from all three techniques, a researcher can build a highly trustworthy and definitive structural assignment for this compound, establishing a robust analytical foundation for any subsequent scientific investigation.

References

Unlocking Therapeutic Potential: A Technical Guide to (3-Oxo-1-piperazinyl)acetic Acid Analogs and Their Targets

Abstract

The (3-Oxo-1-piperazinyl)acetic acid scaffold represents a versatile chemical framework with significant potential in modern drug discovery. Analogs derived from this core structure have demonstrated a remarkable breadth of biological activities, engaging with a variety of high-value therapeutic targets. This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the key therapeutic targets of these analogs, supported by detailed, field-proven experimental protocols and insights into the underlying mechanisms of action. We will delve into the identification and validation of targets implicated in pain, inflammation, central nervous system disorders, cancer, and metabolic diseases, offering a robust framework for advancing the preclinical development of this promising class of compounds.

Introduction: The this compound Core - A Privileged Scaffold

The piperazine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability.[1][2] The incorporation of a 3-oxo functionality and an acetic acid moiety introduces specific steric and electronic features that can be fine-tuned to achieve high-affinity and selective interactions with a range of biological targets. This guide will systematically explore the therapeutic avenues for analogs of this compound, providing the scientific community with a foundational understanding of their potential.

Targeting Pain and Inflammation: Bradykinin B1 Receptor Antagonism

The bradykinin B1 receptor, a G protein-coupled receptor (GPCR), is an inducible receptor that is upregulated in response to tissue injury and inflammation. Its role in mediating chronic pain and inflammation makes it a compelling target for therapeutic intervention. Analogs of this compound have emerged as potent bradykinin B1 receptor antagonists.[3]

Mechanistic Rationale

During inflammation, the release of pro-inflammatory cytokines triggers the expression of B1 receptors on various cell types. The subsequent activation of these receptors by its ligand, des-Arg⁹-bradykinin, leads to a signaling cascade that results in vasodilation, increased vascular permeability, and the sensitization of nociceptors, all ofwhich contribute to the clinical manifestations of pain and inflammation. Antagonists of the B1 receptor can block these downstream effects, offering a targeted approach to analgesia and anti-inflammatory therapy.

Experimental Validation of B1 Receptor Antagonism

This assay is a cornerstone for determining the binding affinity (Ki) of a test compound to the B1 receptor.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human bradykinin B1 receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Perform differential centrifugation to isolate the crude membrane fraction.

-

Determine the protein concentration of the membrane preparation using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well) with a fixed concentration of a suitable radioligand (e.g., [³H]-des-Arg¹⁰-Kallidin).

-

Add increasing concentrations of the this compound analog.

-

For determining non-specific binding, include wells with a high concentration of an unlabeled B1 receptor antagonist.

-

Incubate the plate at 37°C for 30-60 minutes to reach binding equilibrium.[4]

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Construct a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Determine the Ki value using the Cheng-Prusoff equation.

-

Causality Behind Experimental Choices: The choice of a stable cell line overexpressing the target receptor ensures a high signal-to-noise ratio. Radioligand binding assays provide direct evidence of interaction between the compound and the receptor, and the Ki value is a standardized measure of binding affinity, allowing for comparison across different compounds.

This assay assesses the ability of the analogs to act as functional antagonists by measuring their ability to block agonist-induced increases in intracellular calcium.

Protocol:

-

Cell Preparation:

-

Plate CHO or HEK293 cells expressing the B1 receptor in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Performance:

-

Pre-incubate the cells with varying concentrations of the this compound analog.

-

Stimulate the cells with a known B1 receptor agonist (e.g., des-Arg⁹-bradykinin) at a concentration that elicits a submaximal response (EC80).

-

Measure the change in fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.

-

Determine the IC50 value for the functional antagonism.

-

Causality Behind Experimental Choices: Calcium mobilization is a direct downstream consequence of B1 receptor activation via the Gq signaling pathway.[5] This functional assay provides crucial information on whether the binding of the compound translates into a biological effect, distinguishing between agonists, antagonists, and inert binders.

Experimental Workflow for B1 Receptor Antagonist Screening

References

- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Review of (3-Oxo-1-piperazinyl)acetic acid in organic synthesis

An In-depth Technical Guide to (3-Oxo-1-piperazinyl)acetic Acid in Organic Synthesis

Introduction: The Strategic Value of the Piperazinone Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a fertile ground for the development of novel therapeutics. The piperazine ring is a quintessential example, ranking as the third most common heterocycle in small-molecule pharmaceuticals.[1][2] Its prevalence stems from its conformational rigidity, the synthetic tractability of its two nitrogen atoms for modulating physicochemical properties, and its ability to orient pharmacophoric groups in three-dimensional space.[2][3]

Within this family, the piperazin-2-one core, a partially oxidized derivative of piperazine, offers a unique combination of structural features. The embedded amide bond introduces a planar, hydrogen-bond-donating-and-accepting unit, while retaining a secondary amine for further functionalization. When this core is functionalized at the N1 position with an acetic acid moiety, it forms This compound , a versatile building block that combines the structural benefits of the piperazinone scaffold with a carboxylic acid handle, ideal for forming amide bonds or acting as a key recognition element for biological targets.

This guide serves as a technical review for researchers, scientists, and drug development professionals, exploring the synthesis, reactivity, and strategic applications of the this compound scaffold and its derivatives. We will delve into the causality behind synthetic choices and highlight its role in constructing molecules with significant therapeutic potential.

Core Molecular Properties

This compound is a foundational building block whose physicochemical properties are summarized below. These characteristics, particularly its polarity and hydrogen bonding potential, are critical for its utility in aqueous-phase reactions and its role in molecular recognition.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₃ | [4] |

| Molecular Weight | 158.16 g/mol | |

| CAS Number | 405214-33-7 | [5] |

| Monoisotopic Mass | 158.06914 Da | [4] |

| XlogP (Predicted) | -3.3 | [4] |

| InChIKey | FDDVFMDIVCWGKS-UHFFFAOYSA-N | [4] |

| SMILES | C1CN(CC(=O)N1)CC(=O)O | [4] |

Synthesis of the Piperazin-2-one Core and N-Functionalization

The construction of the this compound scaffold is a two-part synthetic challenge: first, the formation of the piperazin-2-one heterocycle, and second, the selective alkylation of the N1 nitrogen with an acetic acid surrogate.

Part 1: Formation of the Piperazin-2-one Ring

The piperazin-2-one core is a prevalent motif in numerous bioactive natural products and drug candidates, prompting the development of diverse and efficient synthetic strategies.[6]

A common and robust method involves the cyclization of a diamine precursor. One classical approach is the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization. A more contemporary and efficient strategy involves a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring in a one-pot process, forming three new bonds and introducing two points of diversity.[7]

Another powerful route involves the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and spontaneous intramolecular cyclization. This method is particularly valuable for creating chiral piperazinone derivatives.[8]

Part 2: N1-Alkylation to Install the Acetic Acid Moiety

With the piperazin-2-one core in hand, the acetic acid side chain is typically installed via nucleophilic substitution. The N1 nitrogen of piperazin-2-one acts as a nucleophile, attacking an electrophilic two-carbon synthon, most commonly an ethyl haloacetate such as ethyl bromoacetate. The reaction is performed in the presence of a mild base (e.g., potassium carbonate) to neutralize the HBr byproduct. The resulting ester is then hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the final this compound. This two-step sequence is a reliable and widely used method for N-alkylation in piperazine chemistry.[3][9][10]

Detailed Experimental Protocol: Synthesis of Ethyl (3-Oxo-1-piperazinyl)acetate

This protocol describes the N-alkylation of piperazin-2-one, a key step in forming the title compound's precursor.

-

Reaction Setup: To a stirred suspension of piperazin-2-one (1.0 eq) and potassium carbonate (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford ethyl (3-oxo-1-piperazinyl)acetate as a pure compound.

-

Hydrolysis (to form the final acid): Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully consumed. Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound.

Reactivity and Strategic Derivatization

The true synthetic power of this compound lies in its potential for diversification at three key positions: the N4 amine, the C2 α-carbon of the acetic acid moiety, and the carboxylic acid itself. This multi-handle nature allows for the systematic exploration of chemical space in drug discovery programs.

-

N4-Functionalization : The secondary amine at the N4 position is the most common site for introducing molecular diversity.

-

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes/ketones are standard methods to install alkyl groups, which can modulate lipophilicity and basicity.[3][9][10]

-

N-Arylation : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the efficient synthesis of N-aryl piperazines, a common motif in CNS-active drugs.[3]

-

N-Acylation : Reaction with acyl chlorides or carboxylic acids (via amide coupling) introduces amide functionality, which can serve as a hydrogen bond donor/acceptor.

-

-

Carboxylic Acid Derivatization : The acetic acid handle is a versatile anchor point for connecting the scaffold to other molecular fragments, most commonly through amide bond formation. This is a cornerstone of medicinal chemistry, used to link fragments and probe interactions with biological targets. The synthesis of 3-oxo-2-piperazinyl acetamides as bradykinin B1 receptor antagonists is a prime example of this strategy.[11]

-

α-Carbon Functionalization : While less common, the carbon atoms of the piperazinone ring can also be functionalized. For instance, palladium-catalyzed decarboxylative allylic alkylation has been used to create chiral α,α-disubstituted piperazin-2-ones, demonstrating that the ring itself can be a target for introducing stereocenters and increasing molecular complexity.[1]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold and its close relatives are integral to the development of a wide range of therapeutic agents. The piperazinone core provides a conformationally constrained scaffold that minimizes the entropic penalty of binding to a target, while the various functional handles allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

-

Pain and Inflammation : Derivatives of (3-oxo-2-piperazinyl)acetic acid have been developed as highly potent bradykinin B1 receptor antagonists. In this context, the piperazinone core acts as a central scaffold, with the N-sulfonyl group and the acetamide side chain making critical interactions with the receptor. These compounds showed improved metabolic stability over earlier series.[11]

-

Antiviral Agents : Piperazin-2-one derivatives have demonstrated notable antiviral activity. Trisubstituted piperazinones have been identified as inhibitors of adenovirus replication, and other derivatives have shown activity against HIV-1 and HIV-2.[7][12]

-

CNS Disorders : The broader piperazine class is famous for its applications in central nervous system disorders.[13] Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine or related moiety. The ability to modify the nitrogen atoms allows for precise control over properties like blood-brain barrier penetration and interaction with monoamine receptors.[13]

-

Oncology : The piperazine ring is a key component in numerous kinase inhibitors used in cancer therapy, such as Palbociclib and Ribociclib.[3] The this compound scaffold provides a robust starting point for developing novel inhibitors targeting various protein kinases.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its synthesis is accessible through well-established chemical transformations, and its structure offers multiple, orthogonal handles for diversification. The inherent properties of the piperazinone core—conformational constraint, hydrogen bonding capacity, and synthetic accessibility—make it a highly valuable scaffold for probing complex biological systems.

As drug discovery continues to move towards molecules with greater three-dimensional complexity to tackle challenging targets, scaffolds like this compound will become even more critical.[2] Future research will likely focus on developing novel stereoselective syntheses of substituted piperazinones and incorporating this versatile scaffold into innovative chemical libraries for high-throughput screening. The proven track record of the piperazine family, combined with the unique advantages of the piperazinone core, ensures that this compound and its derivatives will remain a cornerstone of therapeutic innovation for years to come.

References

- 1. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Hit2Lead | (3-oxo-2-piperazinyl)acetic acid | CAS# 405214-33-7 | MFCD04226363 | BB-4004068 [hit2lead.com]

- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. researchgate.net [researchgate.net]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from (3-Oxo-1-piperazinyl)acetic Acid

Introduction: The Versatility of the Piperazinone Scaffold in Drug Discovery